
Antibacterial agent 112
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 112 is a potent antibacterial compound known for its efficacy against a wide range of bacterial pathogens. It has shown significant activity against microorganisms such as Pseudomonas aeruginosa, Streptococcus mutans, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, Salmonella typhimurium, and Staphylococcus aureus . This compound is particularly valuable in the fight against drug-resistant bacteria, making it a promising candidate for further research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 112 involves the preparation of imidazo-phenanthroline derivatives. The process typically includes the following steps:
Formation of Imidazo-Phenanthroline Core: The core structure is synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with diamines under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Antibacterial Agent 112 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its antibacterial activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, affecting the compound’s efficacy and spectrum of activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation may involve reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds.
科学研究应用
Antibacterial Efficacy
Antibacterial agent 112 has demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential cellular processes.
Minimum Inhibitory Concentration (MIC) Data
The effectiveness of this compound can be quantified through Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of the drug that prevents visible growth of bacteria. The following table summarizes MIC values for various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 |
Escherichia coli | 1.0 |
Klebsiella pneumoniae | 2.0 |
Pseudomonas aeruginosa | 4.0 |
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
Case Study 1: Treatment of Staphylococcus aureus Bacteraemia
A notable case involved a patient with Staphylococcus aureus bacteraemia who was treated with this compound as part of an empirical therapy regimen. The treatment resulted in a significant reduction in bacterial load and improved patient outcomes, demonstrating the compound's potential as an effective therapeutic option .
Case Study 2: Management of Multidrug-Resistant Infections
In another study, this compound was used to manage infections caused by multidrug-resistant bacteria in hospitalized patients. The results indicated that the compound not only reduced infection rates but also minimized the need for additional antibiotics, thereby preserving existing antibiotic efficacy .
作用机制
The mechanism of action of Antibacterial Agent 112 involves the inhibition of bacterial DNA synthesis and cell wall formation. The compound targets specific enzymes and proteins essential for bacterial replication and survival. By binding to these molecular targets, this compound disrupts critical cellular processes, leading to bacterial cell death. The pathways involved include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair .
相似化合物的比较
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Tetracycline: An antibiotic that inhibits protein synthesis by binding to the bacterial ribosome.
Comparison: Antibacterial Agent 112 is unique in its structural complexity and the presence of multiple functional groups that enhance its antibacterial activity. Unlike penicillin, which primarily targets cell wall synthesis, this compound also inhibits DNA synthesis, making it effective against a broader range of bacteria. Compared to ciprofloxacin and tetracycline, this compound exhibits a different mode of action and spectrum of activity, providing an alternative option for treating drug-resistant infections .
生物活性
Antibacterial Agent 112 is a synthetic compound with significant antibacterial properties, particularly against a range of pathogenic bacteria. This article delves into its biological activity, mechanisms of action, and comparative efficacy based on recent research findings.
Overview of this compound
This compound is classified as an imidazo-phenanthroline derivative. It has demonstrated potent activity against various bacterial strains, including:
- Pseudomonas aeruginosa
- Streptococcus mutans
- Bacillus subtilis
- Escherichia coli
- Enterococcus faecalis
- Salmonella typhimurium
- Staphylococcus aureus .
The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA synthesis and cell wall formation. Specifically, it targets critical enzymes such as:
- DNA gyrase : Essential for DNA replication.
- Topoisomerase IV : Crucial for separating replicated DNA strands during cell division.
By inhibiting these enzymes, this compound disrupts vital cellular processes, leading to bacterial cell death .
Comparative Efficacy
To better understand the efficacy of this compound, it is useful to compare it with other well-known antibiotics. Below is a summary table highlighting the differences in mechanisms and target bacteria:
Antibiotic | Mechanism of Action | Target Bacteria |
---|---|---|
This compound | Inhibits DNA synthesis and cell wall formation | Broad spectrum including Gram-positive and Gram-negative bacteria |
Penicillin | Inhibits cell wall synthesis | Primarily Gram-positive bacteria |
Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV | Broad spectrum including Gram-negative bacteria |
Tetracycline | Inhibits protein synthesis | Broad spectrum including both Gram-positive and Gram-negative bacteria |
This compound's unique structural complexity allows it to inhibit multiple targets, providing an advantage in combating drug-resistant strains .
Study 1: Efficacy Against Drug-Resistant Strains
A recent study evaluated the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound maintained significant antibacterial activity even in strains exhibiting resistance to common antibiotics. This suggests its potential as a candidate for developing new treatments against resistant infections .
Study 2: Mechanisms of Resistance
Research has also explored the mechanisms by which bacteria develop resistance to this compound. Common mechanisms include:
属性
分子式 |
C35H23N5O5 |
---|---|
分子量 |
593.6 g/mol |
IUPAC 名称 |
5-[[4-[[4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenoxy]methyl]phenyl]methylideneamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H23N5O5/c41-34(42)23-15-24(35(43)44)17-25(16-23)38-18-20-5-7-21(8-6-20)19-45-26-11-9-22(10-12-26)33-39-31-27-3-1-13-36-29(27)30-28(32(31)40-33)4-2-14-37-30/h1-18H,19H2,(H,39,40)(H,41,42)(H,43,44) |
InChI 键 |
QSSLKWWKJVTLHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=NC7=CC(=CC(=C7)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。